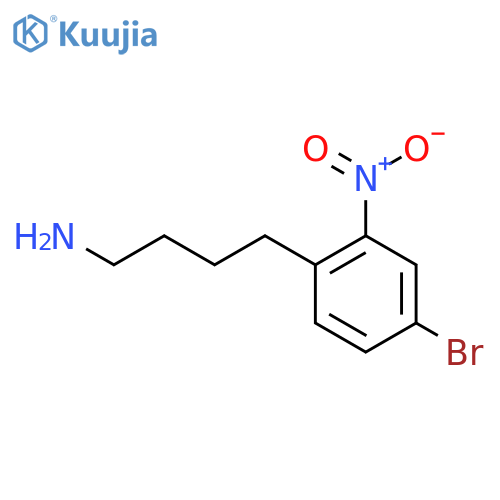Cas no 2228162-28-3 (4-(4-bromo-2-nitrophenyl)butan-1-amine)

2228162-28-3 structure
商品名:4-(4-bromo-2-nitrophenyl)butan-1-amine
4-(4-bromo-2-nitrophenyl)butan-1-amine 化学的及び物理的性質
名前と識別子
-
- 4-(4-bromo-2-nitrophenyl)butan-1-amine
- 2228162-28-3
- EN300-1935183
-
- インチ: 1S/C10H13BrN2O2/c11-9-5-4-8(3-1-2-6-12)10(7-9)13(14)15/h4-5,7H,1-3,6,12H2
- InChIKey: NDZKBRUPLQFIEC-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)[N+](=O)[O-])CCCCN
計算された属性
- せいみつぶんしりょう: 272.01604g/mol
- どういたいしつりょう: 272.01604g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 71.8Ų
4-(4-bromo-2-nitrophenyl)butan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1935183-0.25g |
4-(4-bromo-2-nitrophenyl)butan-1-amine |
2228162-28-3 | 0.25g |
$1078.0 | 2023-09-17 | ||
| Enamine | EN300-1935183-0.1g |
4-(4-bromo-2-nitrophenyl)butan-1-amine |
2228162-28-3 | 0.1g |
$1031.0 | 2023-09-17 | ||
| Enamine | EN300-1935183-5.0g |
4-(4-bromo-2-nitrophenyl)butan-1-amine |
2228162-28-3 | 5g |
$3396.0 | 2023-05-26 | ||
| Enamine | EN300-1935183-10.0g |
4-(4-bromo-2-nitrophenyl)butan-1-amine |
2228162-28-3 | 10g |
$5037.0 | 2023-05-26 | ||
| Enamine | EN300-1935183-5g |
4-(4-bromo-2-nitrophenyl)butan-1-amine |
2228162-28-3 | 5g |
$3396.0 | 2023-09-17 | ||
| Enamine | EN300-1935183-0.5g |
4-(4-bromo-2-nitrophenyl)butan-1-amine |
2228162-28-3 | 0.5g |
$1124.0 | 2023-09-17 | ||
| Enamine | EN300-1935183-1.0g |
4-(4-bromo-2-nitrophenyl)butan-1-amine |
2228162-28-3 | 1g |
$1172.0 | 2023-05-26 | ||
| Enamine | EN300-1935183-2.5g |
4-(4-bromo-2-nitrophenyl)butan-1-amine |
2228162-28-3 | 2.5g |
$2295.0 | 2023-09-17 | ||
| Enamine | EN300-1935183-0.05g |
4-(4-bromo-2-nitrophenyl)butan-1-amine |
2228162-28-3 | 0.05g |
$983.0 | 2023-09-17 | ||
| Enamine | EN300-1935183-10g |
4-(4-bromo-2-nitrophenyl)butan-1-amine |
2228162-28-3 | 10g |
$5037.0 | 2023-09-17 |
4-(4-bromo-2-nitrophenyl)butan-1-amine 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
2228162-28-3 (4-(4-bromo-2-nitrophenyl)butan-1-amine) 関連製品
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
